![molecular formula C20H29N3O3S B2868972 N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415582-38-4](/img/structure/B2868972.png)
N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as PTMO, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. PTMO is a thiomorpholine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has also been shown to have antifungal activity against various fungal strains. Additionally, N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has also been shown to inhibit the production of inflammatory cytokines and prostaglandins. Additionally, N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to inhibit the growth of various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages for lab experiments, including its high yield synthesis method and its potential applications in the field of medicinal chemistry. However, N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One area of research is the development of N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide as a chemotherapeutic agent in combination with other anticancer drugs. Additionally, the potential use of N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide as an anti-inflammatory agent in the treatment of various inflammatory diseases could also be explored.
Synthesemethoden
N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can be synthesized using various methods, including the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with N-(1-phenylethyl)oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with N-(1-phenylethyl)oxamide in the presence of triethylamine. Both methods result in the formation of N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide with high yields.
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-16(17-5-3-2-4-6-17)22-19(25)18(24)21-15-20(7-11-26-12-8-20)23-9-13-27-14-10-23/h2-6,16H,7-15H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXHUBFXMRFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-phenylethyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)
![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)

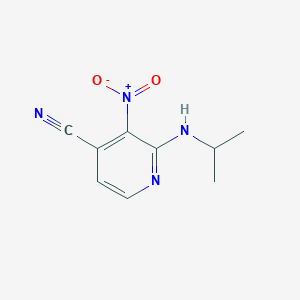
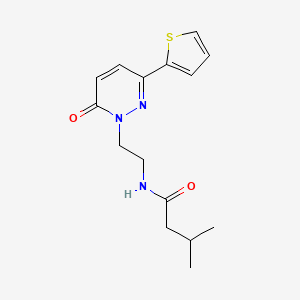
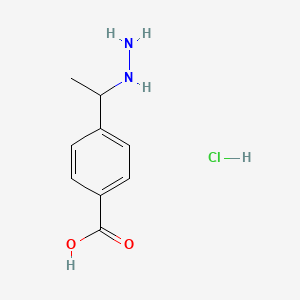
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
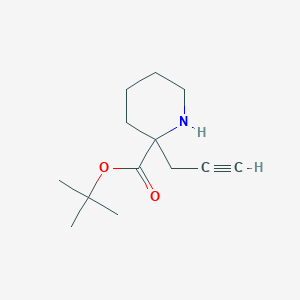
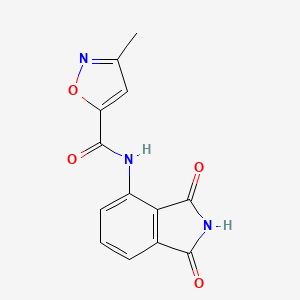
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
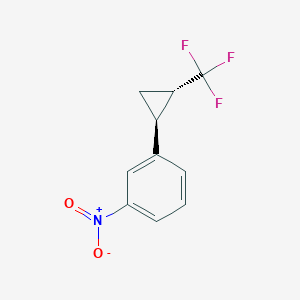
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)